2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a thienopyrimidine core with an azetidine and triazole ring, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with azetidine and triazole derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Solvent-free reactions and one-pot synthesis methods are often employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole or azetidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties
Mechanism of Action
The mechanism of action of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are known for their pharmacological properties.
Triazole derivatives: Triazole-containing compounds are widely studied for their diverse biological activities.
Uniqueness
2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole stands out due to its combined structural features, which confer enhanced biological activity and specificity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c1-4-18-11-9(1)10(12-7-13-11)16-5-8(6-16)17-14-2-3-15-17/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUUZTBLTNOKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C3C=CSC3=NC=N2)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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